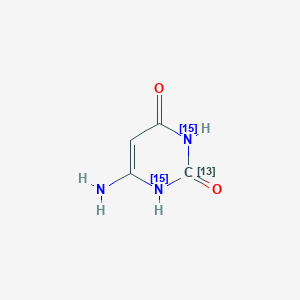
6-Amino-2,4-dihydroxypyrimidine-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 is a labeled compound used primarily in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and dynamics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of labeled urea with malonic acid derivatives under controlled conditions to form the pyrimidine ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is optimized to incorporate the isotopes efficiently, often involving multiple steps of purification and quality control to meet research-grade standards.
化学反应分析
Types of Reactions
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further used in the synthesis of pharmaceuticals and other biologically active compounds.
科学研究应用
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of isotopes in biological systems.
Medicine: Utilized in the development of labeled drugs for diagnostic imaging and therapeutic monitoring.
Industry: Applied in the synthesis of labeled compounds for various industrial applications, including the development of new materials and catalysts.
作用机制
The mechanism of action of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 involves its incorporation into molecular structures where the labeled isotopes act as tracers. These tracers allow researchers to study the molecular interactions and pathways involved in various biological and chemical processes. The isotopes provide unique signals in analytical techniques, enabling detailed analysis of molecular dynamics and structures.
相似化合物的比较
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A non-labeled version of the compound used in similar applications.
6-Amino-2,4-dihydroxypyrimidine: Another variant without isotopic labeling.
2,4-Dihydroxypyrimidine: A simpler derivative used in basic research.
Uniqueness
The uniqueness of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 lies in its isotopic labeling, which provides distinct advantages in analytical techniques. The labeled isotopes enable precise tracking and analysis of molecular interactions, making it invaluable in advanced research applications.
生物活性
6-Amino-2,4-dihydroxypyrimidine-^13C,^15N2 is a nitrogen-labeled derivative of 2,4-dihydroxypyrimidine, a compound that has garnered attention for its potential biological activities. This compound's unique isotopic labeling makes it particularly useful in metabolic studies and drug development. This article reviews the biological activity of 6-Amino-2,4-dihydroxypyrimidine-^13C,^15N2, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C4H6N4O2
- Molecular Weight : 158.12 g/mol
- IUPAC Name : 6-amino-2,4-dihydroxypyrimidine
Isotopic Labeling
The incorporation of ^13C and ^15N isotopes allows for enhanced tracking in biological systems, providing insights into metabolic pathways and the compound's interactions within biological matrices.
6-Amino-2,4-dihydroxypyrimidine-^13C,^15N2 exhibits several biological activities, primarily through its role as an intermediate in nucleotide metabolism. It can influence the synthesis of nucleic acids by acting as a substrate for various enzymes involved in pyrimidine metabolism.
Inhibition Studies
Research indicates that 6-Amino-2,4-dihydroxypyrimidine derivatives can inhibit nitric oxide (NO) production in immune cells. For instance, studies have shown that derivatives with modifications at the 5-position can suppress NO production significantly, suggesting potential anti-inflammatory properties .
Table 1: IC50 Values of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | NO production inhibition |
| 5-Chloro-2-amino-4-hydroxypyrimidine | 36 | Immune modulation |
| 6-Amino-2,4-dihydroxypyrimidine | >100 | Minimal activity against viral strains |
Case Studies
-
Anti-inflammatory Activity :
A study evaluated the effects of various pyrimidine derivatives on NO production in mouse peritoneal cells. The results indicated that certain derivatives significantly inhibited NO production without affecting cell viability, highlighting their potential as anti-inflammatory agents . -
Antiviral Properties :
Another investigation assessed the antiviral activity of pyrimidine derivatives against several viruses such as HIV and HSV. While the parent compound showed limited antiviral activity at high concentrations (>100 µg/mL), modifications at specific positions enhanced efficacy against viral replication . -
Metabolic Tracking :
The isotopic labeling of 6-Amino-2,4-dihydroxypyrimidine with ^13C and ^15N has been utilized in metabolic studies to trace its incorporation into nucleotides within cellular systems. This approach provides valuable insights into the compound's metabolic fate and its influence on cellular functions .
属性
分子式 |
C4H5N3O2 |
|---|---|
分子量 |
130.08 g/mol |
IUPAC 名称 |
6-amino-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i4+1,6+1,7+1 |
InChI 键 |
LNDZXOWGUAIUBG-XZQGXACKSA-N |
手性 SMILES |
C1=C([15NH][13C](=O)[15NH]C1=O)N |
规范 SMILES |
C1=C(NC(=O)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















